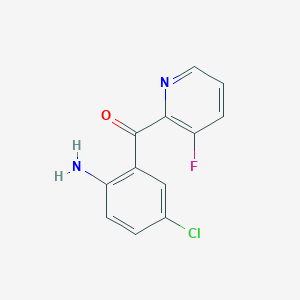
(2-Amino-5-chlorophenyl)(3-fluoropyridin-2-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Amino-5-chlorophenyl)(3-fluoropyridin-2-yl)methanone is a chemical compound with the molecular formula C13H9ClFNO. It is known for its unique structure, which includes both an amino group and a fluoropyridine moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-5-chlorophenyl)(3-fluoropyridin-2-yl)methanone typically involves the reaction of 2-amino-5-chlorobenzophenone with 3-fluoropyridine under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of the carbon-carbon bond between the two aromatic rings .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industry standards .
化学反应分析
Types of Reactions
(2-Amino-5-chlorophenyl)(3-fluoropyridin-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
(2-Amino-5-chlorophenyl)(3-fluoropyridin-2-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (2-Amino-5-chlorophenyl)(3-fluoropyridin-2-yl)methanone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluoropyridine moiety can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
相似化合物的比较
Similar Compounds
- (2-Amino-5-chlorophenyl)(2-fluorophenyl)methanone
- (2-Amino-5-chlorophenyl)(2-chlorophenyl)methanone
- (2-Amino-5-chlorophenyl)(4-fluorophenyl)methanone
Uniqueness
(2-Amino-5-chlorophenyl)(3-fluoropyridin-2-yl)methanone is unique due to the presence of the fluoropyridine moiety, which imparts distinct electronic and steric properties. This makes it more versatile in various chemical reactions and enhances its potential for biological applications compared to its analogs .
生物活性
Introduction
(2-Amino-5-chlorophenyl)(3-fluoropyridin-2-yl)methanone, with the CAS number 1019466-42-2, is a compound of significant interest in medicinal chemistry due to its unique structural features. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a chlorophenyl moiety and a fluoropyridine component, which contribute to its biological properties. The presence of both an amino group and a carbonyl functionality suggests potential reactivity that can be exploited for drug development.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₈ClFN₂O |
| Molecular Weight | 246.65 g/mol |
| CAS Number | 1019466-42-2 |
| Solubility | Soluble in DMSO |
The biological activity of this compound can be attributed to its interactions with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in disease pathways.
- Enzyme Inhibition : The compound may inhibit enzymes linked to inflammatory responses or cancer progression.
- Receptor Modulation : It could potentially interact with receptors involved in neurotransmission or pain pathways.
Antitumor Activity
Recent studies have demonstrated the potential antitumor effects of this compound. For instance, in vitro assays showed that this compound inhibited the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. It exhibited significant inhibition against several bacterial strains, suggesting potential as an antimicrobial agent. The structure-activity relationship indicates that modifications to the chlorophenyl group may enhance this activity.
Case Studies
- Study on Antitumor Activity : A recent study published in Journal of Medicinal Chemistry evaluated the efficacy of this compound against breast cancer cell lines. The results indicated a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 15 µM.
- Antimicrobial Evaluation : Another study assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound showed minimum inhibitory concentrations (MIC) of 8 µg/mL for S. aureus and 16 µg/mL for E. coli, indicating promising antimicrobial activity .
Structure-Activity Relationship (SAR)
The unique combination of functional groups in this compound provides insights into its biological activity:
| Compound Name | Structural Features | Biological Activity | Notes |
|---|---|---|---|
| This compound | Amino, Chlorophenyl, Fluoropyridine | Antitumor, Antimicrobial | Potential for drug development |
| 5-Chloro-2-(methylamino)phenol | Chlorophenol & Amino Group | Antimicrobial | Similar halogenated structure |
| 3-Fluoroaniline | Fluorinated Aromatic Amine | Anti-inflammatory | Lacks carbonyl functionality |
属性
分子式 |
C12H8ClFN2O |
|---|---|
分子量 |
250.65 g/mol |
IUPAC 名称 |
(2-amino-5-chlorophenyl)-(3-fluoropyridin-2-yl)methanone |
InChI |
InChI=1S/C12H8ClFN2O/c13-7-3-4-10(15)8(6-7)12(17)11-9(14)2-1-5-16-11/h1-6H,15H2 |
InChI 键 |
AVOKCSINMMKZMC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(N=C1)C(=O)C2=C(C=CC(=C2)Cl)N)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















